molecular formula C14H13N3O B13549235 4-(3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)benzonitrile

4-(3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)benzonitrile

Katalognummer: B13549235
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: KAONMGJPCLXUGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)benzonitrile is a versatile compound with a unique structure that includes an indazole moiety.

Vorbereitungsmethoden

The synthesis of 4-(3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)benzonitrile typically involves multiple stepsIndustrial production methods may involve optimizing these steps to increase yield and purity .

Analyse Chemischer Reaktionen

4-(3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

4-(3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-(3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

4-(3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)benzonitrile can be compared with other indazole derivatives. Similar compounds include:

  • 2-phenylindazole
  • 3-methylindazole
  • 5-nitroindazole What sets this compound apart is its unique combination of the indazole ring with the benzonitrile group, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C14H13N3O

Molekulargewicht

239.27 g/mol

IUPAC-Name

4-(3-oxo-4,5,6,7-tetrahydro-3aH-indazol-2-yl)benzonitrile

InChI

InChI=1S/C14H13N3O/c15-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)16-17/h5-8,12H,1-4H2

InChI-Schlüssel

KAONMGJPCLXUGI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=NN(C(=O)C2C1)C3=CC=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.